(3,6-Dichloropyridin-2-yl)methanol CAS number 58804-10-7 properties
(3,6-Dichloropyridin-2-yl)methanol CAS number 58804-10-7 properties
An In-depth Technical Guide to (3,6-Dichloropyridin-2-yl)methanol
Introduction
(3,6-Dichloropyridin-2-yl)methanol, identified by CAS number 58804-10-7, is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine ring substituted with two chlorine atoms and a primary alcohol, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of the chloro- and hydroxymethyl- substituents dictates its reactivity, enabling selective functionalization at multiple sites. This guide provides an in-depth analysis of its chemical and physical properties, spectroscopic characteristics, reactivity, and safe handling protocols, tailored for researchers, scientists, and drug development professionals.
Chemical Identity and Core Properties
The fundamental characteristics of (3,6-Dichloropyridin-2-yl)methanol are summarized below. This data provides the foundational knowledge for its application in a laboratory setting.
Identifiers and Molecular Data
| Property | Value | Source |
| CAS Number | 58804-10-7 | [1][2][3] |
| Molecular Formula | C₆H₅Cl₂NO | [1][4] |
| Molecular Weight | 178.02 g/mol | [4] |
| IUPAC Name | (3,6-Dichloropyridin-2-yl)methanol | |
| InChI Key | Not available in search results |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Solid | [5] |
| Melting Point | 83 - 86 °C | [5] |
| Boiling Point | No data available | |
| Solubility | A saturated aqueous solution has a pH of 6-7 at 20°C. | [5] |
| log P (n-octanol/water) | 2.15 (Bioaccumulation is not expected) | [5] |
| Purity | Typically supplied at ≥98% | [1][4] |
Structural and Spectroscopic Analysis
Understanding the spectroscopic signature of (3,6-Dichloropyridin-2-yl)methanol is critical for reaction monitoring and quality control. While specific spectra for this compound are not provided in the search results, a theoretical analysis based on its functional groups allows for the prediction of its key spectral features.
Diagram: Chemical Structure
Caption: Structure of (3,6-Dichloropyridin-2-yl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show distinct signals. The two aromatic protons on the pyridine ring will appear as doublets due to coupling with each other. The methylene protons (-CH₂-) of the alcohol group will likely appear as a doublet, coupled to the hydroxyl proton, which itself would be a triplet. The hydroxyl proton's signal (-OH) can be broad and its coupling may be lost upon D₂O exchange. Chemical shifts can be influenced by solvent choice.[6]
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¹³C NMR: The spectrum will display six unique carbon signals. Four signals will be in the aromatic region, corresponding to the pyridine ring carbons. The carbons bonded to chlorine (C3 and C6) will be significantly shifted. The C2 carbon, bonded to both the nitrogen and the hydroxymethyl group, will also have a characteristic shift. The methylene carbon (-CH₂OH) will appear in the aliphatic region, typically around 60-70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the molecule's functional groups.
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O-H Stretch: A strong and broad absorption band is expected in the region of 3400-3200 cm⁻¹ due to the hydroxyl group, with broadening caused by intermolecular hydrogen bonding.[7]
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C-H Stretch: Aromatic C-H stretching vibrations will appear around 3100-3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will be observed around 2900 cm⁻¹.[7]
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C=C and C=N Stretch: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.
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C-O Stretch: A strong absorption band corresponding to the C-O stretching of the primary alcohol will be present in the 1075-1000 cm⁻¹ range.[7]
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C-Cl Stretch: Absorptions for C-Cl bonds typically appear in the fingerprint region, around 800-600 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry with electrospray ionization (ESI) in positive mode, the molecule is expected to show a prominent protonated molecular ion [M+H]⁺. A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in distinct M, M+2, and M+4 peaks with a relative intensity ratio of approximately 9:6:1.
Reactivity and Synthetic Applications
The synthetic utility of (3,6-Dichloropyridin-2-yl)methanol stems from its dual reactivity: the nucleophilic character of the hydroxyl group and the susceptibility of the dichloropyridine ring to various transformations. The electron-withdrawing nature of the two chlorine atoms and the ring nitrogen significantly influences the reactivity of the scaffold.[8]
Key Reaction Pathways
-
Reactions at the Hydroxymethyl Group:
-
Oxidation: The primary alcohol can be readily oxidized to the corresponding aldehyde using mild oxidizing agents (e.g., PCC, DMP) or to the carboxylic acid with stronger agents (e.g., KMnO₄, Jones reagent). This functional group interconversion is a gateway to further derivatization, such as imine formation or amidation.
-
Etherification: The hydroxyl group can be converted into an ether via Williamson ether synthesis, reacting with an alkyl halide under basic conditions.
-
Esterification: Reaction with acyl chlorides or carboxylic acids (under Fischer esterification conditions) yields the corresponding esters.
-
-
Reactions on the Pyridine Ring:
-
Nucleophilic Aromatic Substitution (SₙAr): While the chlorine atoms are not in the most activated (ortho/para) positions relative to each other, the overall electron-deficient nature of the ring allows for SₙAr reactions with strong nucleophiles (e.g., amines, alkoxides) under forcing conditions (high temperature/pressure).
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bonds can participate in cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira, enabling the introduction of carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern drug synthesis.[8]
-
Diagram: Synthetic Workflow Example
Caption: Logical workflow for the synthetic utilization of the title compound.
Safety, Handling, and Storage
(3,6-Dichloropyridin-2-yl)methanol is classified as a hazardous substance and requires careful handling to minimize exposure risk.[5]
GHS Hazard Classification
-
Pictograms:
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GHS06 (Skull and Crossbones)
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GHS07 (Exclamation Mark)
-
-
Signal Word: Danger
-
Hazard Statements:
Recommended Precautionary Measures
| Category | Precautionary Statement Codes | Description |
| Prevention | P264, P270, P280 | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves, eye protection, and face protection.[5] |
| Response | P301+P310, P302+P352, P305+P351+P338 | IF SWALLOWED: Immediately call a POISON CENTER or doctor. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Storage | P405 | Store locked up.[5] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[9] |
Handling and Storage Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[9][11]
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[9][10] Recommended storage is at room temperature.[1]
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it into a suitable disposal container, and clean the affected area.[10]
Example Experimental Protocol: Synthesis of (3,6-Dichloropyridin-2-yl)methyl acetate
This protocol describes a standard esterification reaction to demonstrate the reactivity of the hydroxymethyl group.
Objective: To synthesize (3,6-Dichloropyridin-2-yl)methyl acetate via acetylation.
Materials:
-
(3,6-Dichloropyridin-2-yl)methanol (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3,6-Dichloropyridin-2-yl)methanol in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine dropwise to the stirred solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Acylation: Add acetyl chloride dropwise to the reaction mixture at 0 °C. Maintain stirring and allow the reaction to slowly warm to room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis.
Conclusion
(3,6-Dichloropyridin-2-yl)methanol is a high-value intermediate whose utility is well-established in the field of synthetic chemistry. Its defined physicochemical properties, predictable spectroscopic features, and versatile reactivity at both the hydroxymethyl group and the pyridine core make it an indispensable tool for constructing novel molecules, particularly in the pursuit of new therapeutic agents. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its toxic and irritant properties. This guide serves as a comprehensive resource to enable its effective and safe use in research and development.
References
- (3,6-Dichloropyridin-2-yl)methanol. Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFk7HoOL_ps8aPHuV7VDrziVvnqkoblGYdiZGbw6e8TbCsGiQPlNvd9pjH4jWlAqDID-CWaunFneByfuDjuPNclakN9oEgTImGWOi8zAaGSawJ0f_7xVWReuugQkkp9Acmfk2nkt70wxe-ZdDgoUkDB_AxDDZxGe_AqZK-e3xCFdys2LTQR2lyWaqYizcQgT0ebMukFVSFWQHW9TcE4AKdImtfkQ==]
- Safety Data Sheet for (2,6-Dichloropyridine). Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZmwkB-jTOMKTWCvb8_FxGhkmrq4hRNDDTq3c3cZsC6k-0qsUT92FlSctfWJNcqY1qYe7pKX8og5z0WbvxeSp4NvOmU0sXs2bf1tr6Ukgk5E45SXHUR3NFv3dYurwkT7-VY2ArclTLLROpjcMBbqpR]
- Safety Data Sheet. Merck Millipore. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzJPQ4bKEjlUQYpJp0YfrfWZZ__xYsPVr96p_XXYLAAtY_lDnHbCNu68pYOMEMfSuq0Qof7PoPmdLokK2Asvd42gy82Lg7Pha5lzjU27gzFooj2Ndi802sDUevLr3zifQdvY4JlQOTL8uaTRcuYT9VyCzsguTKpv1XftKtSHqfDiVKXVOVidM10dFo9y161D_WlvJTCB9ly4E1KeL-lhJ64vbhskvLS_E_tvD_2rJK0S8fzjPpSiIXlOk8TJtkn7_ZHdCv00aaB9zlMj2BSWFBHKjpKsy_n0f6zL7I_t18I2lpLAi0gHBtM3Vw09BRDZXZBizKrsS_A0tpzWjvaeF8-qhfafctBOEsbj_g_ENRLgyww8Ck]
- Safety Data Sheet for (2-Chloro-4-pyridinyl)methanol. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2gFnm6cGIyFYd0juzL_yX6odaE1jzCQbcWWVyRVL647n1QSmdYbFngStnsnVPkX1QOGct6f0YJJxpTKcKnuZJtQUHlIDYIAhXIVSGZk1OJ-68qMX07Q6ykqJ-v1kNSL3Q4EDD9W5keb21I3a0D1QBilRi4CQRX06mwI3ghYzipVstjxGi1HGAPgQ3OZO4YTPGQP_5cAQbIZVo0oKe-8inra5NSGFbwloJFkQWC21k1GBLPNy0RrQgpNG6sT0-UzLqZEj6w2uEzS3cDbk4]
- Methyl 3,6-dichloro-2-pyridinecarboxylate. Chembase.cn. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE_PVnhdkjbbIB4jwiM1g_xqhZ3TzatAy1kuZ4TBvuXRWikwgfUf7hOL8LYG6WiFIvyzzg3OzB1vxQ2MVwuvXLzIBF_KEk3bzdGF-BCXKNZPlVYO3rE-sO-1XmCr6obE8jPxVnpBDhhKb4kAAdBeg=]
- 3,6-Dichloropyridine-2-methanol. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeYQjSxAIyIJ7Fcv3MoSNQIFsodBedMGp38CLuLE75EXR7ukYzWdhCHNZHUJTdf8mIBHs6SpmxxUHWN5Yuo61sb-BHoMWQmU3vZ6qIYhnbsiw0I7PRZJNUNDLxHTzTD5YEmKfkpxKHErJv1Qx2DkSZFNCb2_QHDg4LtnQRsn-M]
- Safety Data Sheet for (2-Amino-5-chloropyridin-3-yl)methanol. AK Scientific, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVw9mEaTvhyKzkWiBReLIACiRQkUK4U5DyE1ANzyFpIqbmcQkDVMXIdg0rcFXXxBPXAwXNTs8N4xe6DpglmIkWhjfJimeGH2SOKfASGl6OLcVJO3iy8HUWqDECedmbxg==]
- (3,6-Dichloropyridin-2-yl)methanol. BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhi6Boe2Y6X62W-bG7fonx8PZci0zUE3pKOsvaYu1Qxj4jvR3N7Zg5IrGbu0Dh6zQn-DsuI1fP-r25VX0slOtcJVYfkuws6Gs_3AKUPLCmb7cy-bcvv2cbHh4g6oUcqqHBrLkzjnRB0LWhhTY=]
- 3,6-Dichloropyridine-2-methanol. Dickman Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGbB6EU8uCMkAo92wIXpBf92zv5TaAECJwIuvKTgrPb3TdU8KVGffQilA0hzFaaILYxAwyyrPBkAGM9E73QVHpee3NabPOBJQx09kDJ9_UDjP7LSV9hdpugphmIx4KYa3SaAhL9D-rfJfp846nA7LxIJKrveOqT_3yGQ==]
- A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT4ztSonX5NynGG12g-CkB9hI5G_oXhy4fpxMJvgRU6WXK8E_9IZ4FkyJxbKbIb7oMFFfjzwaV3kr51cSlARRShT4AHMkzWYw53ImLy54mME5MwJFTYwDJazUqOEzgV7_dEotxZjA3exferngab8RLfUfQd53L70KcwLuSFlvOUA-QeoWHKEPZX81p8Y4grOPEZoIH3_x8IH7ZM4n6VKhKYLQvfVu6vZ8MwvfqsgoKnPWK5d9ptKpNSg6pSFEjEBos44M9MRxSWbq573A266hREASBJU8NJg==]
- NMR Solvent data chart. Eurisotop. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-NVhJl8VhVYM6puCWILJwo4_uUbLV6GngpJUbJzLqCbrInhHzuOQlTrwn8O-IdmhfyBE0j2tf_bOTF_CxfLxGR7VsM-x_AzbBKzRjG7eFCflxM-04Eo1Yu6IQ0UabzAEZSXy2NVc91P-GElAQUt0qematCDyQ97xcCeXb1WT4BtcThWx91OzUKEzdmrd6jE8OPlANPaf5t0gHYgSxu_1YYOeGbw==]
- Infrared spectrum of methanol. doc brown's advanced organic chemistry revision notes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFohBkhQeBczlD9h_Ab00aJtjpTSVdbb7qFuGeJu96kDlCP-im_ZxSdpz6-B6bGvkS3bWiFMsqPnyGzZ9hcadNr1exa5XoC5sdflnjZxSsh45WMjNzBnDMq_Jw6GoKPS7-COpA1WSw26fOGjJEYMSw=]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. 3,6-Dichloropyridine-2-methanol | 58804-10-7 [m.chemicalbook.com]
- 3. 58804-10-7|(3,6-Dichloropyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 4. 3,6-Dichloropyridine-2-methanol - CAS:58804-10-7 - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. eurisotop.com [eurisotop.com]
- 7. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Documents [merckmillipore.com]
- 11. aksci.com [aksci.com]
